Methyl 4-(3-(2,6-dimethylmorpholino)-2-hydroxypropoxy)benzoate hydrochloride
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Overview
Description
Methyl 4-(3-(2,6-dimethylmorpholino)-2-hydroxypropoxy)benzoate hydrochloride is a complex organic compound that features a benzoate ester linked to a morpholine derivative. This compound is of interest due to its unique chemical structure, which combines aromatic and heterocyclic elements, making it a valuable subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3-(2,6-dimethylmorpholino)-2-hydroxypropoxy)benzoate hydrochloride typically involves multiple steps:
Formation of the Morpholine Derivative: The initial step involves the synthesis of 2,6-dimethylmorpholine. This can be achieved through the reaction of 2,6-dimethylphenol with ethylene oxide in the presence of a base.
Hydroxypropoxy Linkage: The next step involves the reaction of the morpholine derivative with epichlorohydrin to introduce the hydroxypropoxy group.
Esterification: The final step is the esterification of the hydroxypropoxy-morpholine intermediate with methyl 4-hydroxybenzoate in the presence of an acid catalyst to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters would be essential to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-(2,6-dimethylmorpholino)-2-hydroxypropoxy)benzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxypropoxy group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: Products include ketones or carboxylic acids.
Reduction: Products include alcohols.
Substitution: Products include nitro or halogenated derivatives.
Scientific Research Applications
Methyl 4-(3-(2,6-dimethylmorpholino)-2-hydroxypropoxy)benzoate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which Methyl 4-(3-(2,6-dimethylmorpholino)-2-hydroxypropoxy)benzoate hydrochloride exerts its effects involves its interaction with specific molecular targets. The morpholine ring can interact with enzymes or receptors, potentially inhibiting or modifying their activity. The hydroxypropoxy group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-hydroxybenzoate: A simpler ester without the morpholine derivative.
2,6-Dimethylmorpholine: Lacks the benzoate ester and hydroxypropoxy group.
Epichlorohydrin: Used in the synthesis but lacks the aromatic and ester components.
Uniqueness
Methyl 4-(3-(2,6-dimethylmorpholino)-2-hydroxypropoxy)benzoate hydrochloride is unique due to its combination of aromatic, ester, and morpholine functionalities. This combination allows for diverse chemical reactivity and potential biological activity, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
methyl 4-[3-(2,6-dimethylmorpholin-4-yl)-2-hydroxypropoxy]benzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO5.ClH/c1-12-8-18(9-13(2)23-12)10-15(19)11-22-16-6-4-14(5-7-16)17(20)21-3;/h4-7,12-13,15,19H,8-11H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LANXGCMBRXTKFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(COC2=CC=C(C=C2)C(=O)OC)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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